5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide
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Overview
Description
BPK-25 is an active acrylamide compound with the molecular formula C21H17ClN4O2 and a molecular weight of 392.84 g/mol . It is known for promoting the degradation of nucleosome remodeling and deacetylation complex proteins through a post-translational mechanism involving covalent protein engagement . BPK-25 inhibits the activation of TMEM173 by the cyclic dinucleotide ligand cyclic guanosine monophosphate-adenosine monophosphate .
Preparation Methods
The synthetic routes and reaction conditions for BPK-25 involve the use of various solvents and reagents. In vitro, BPK-25 can be dissolved in dimethyl sulfoxide at a concentration of 150 mg/mL (381.83 mM) with the aid of ultrasonic treatment . The solubility of BPK-25 in different solvents includes:
Chemical Reactions Analysis
BPK-25 undergoes several types of chemical reactions, including:
Inhibition of TMEM173 activation: BPK-25 inhibits TMEM173 activation by the cyclic dinucleotide ligand cyclic guanosine monophosphate-adenosine monophosphate.
Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells activation: BPK-25 suppresses nuclear factor kappa-light-chain-enhancer of activated B cells activation and blocks nuclear factor of activated T-cells activation, as measured by reductions in IκBα phosphorylation.
Reduction of NFATc2 expression: BPK-25 reduces nuclear factor of activated T-cells cytoplasmic 2 expression in T cells.
Scientific Research Applications
BPK-25 has several scientific research applications, including:
Mechanism of Action
BPK-25 exerts its effects through a post-translational mechanism involving covalent protein engagement. It promotes the degradation of nucleosome remodeling and deacetylation complex proteins and inhibits TMEM173 activation by the cyclic dinucleotide ligand cyclic guanosine monophosphate-adenosine monophosphate . BPK-25 also suppresses nuclear factor kappa-light-chain-enhancer of activated B cells activation and blocks nuclear factor of activated T-cells activation .
Comparison with Similar Compounds
BPK-25 is compared with other similar compounds, such as BPK-21, which also inhibits TMEM173 activation . BPK-25 has limited specificity and can interact with the cysteine residues of other immune-related proteins . This makes BPK-25 unique in its ability to target multiple proteins involved in immune responses .
Similar Compounds
Properties
IUPAC Name |
5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-2-20(27)26(14-16-9-6-10-19(22)24-16)17-11-12-18(23-13-17)21(28)25-15-7-4-3-5-8-15/h2-13H,1,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBTJANPDDCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=NC(=CC=C1)Cl)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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